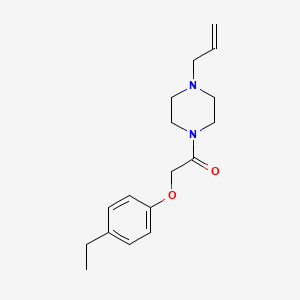
1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-ETHANONE
Vue d'ensemble
Description
1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-ETHANONE is a synthetic organic compound characterized by its unique molecular structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes an allylpiperazine moiety and an ethylphenoxy group, which contribute to its distinctive chemical properties.
Applications De Recherche Scientifique
1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Méthodes De Préparation
The synthesis of 1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-ETHANONE typically involves a multi-step process. The synthetic route may include the following steps:
Formation of the Piperazine Ring: This step involves the reaction of an appropriate amine with a halogenated compound to form the piperazine ring.
Introduction of the Allyl Group: The allyl group is introduced through an alkylation reaction using an allyl halide.
Attachment of the Ethylphenoxy Group: This step involves the reaction of the intermediate compound with an ethylphenol derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Analyse Des Réactions Chimiques
1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-ETHANONE can be compared with similar compounds such as:
1-(4-ALLYLPIPERAZINO)-2-(4-METHOXYPHENOXY)-1-ETHANONE: This compound has a methoxy group instead of an ethyl group, which may alter its chemical properties and biological activity.
1-(4-ALLYLPIPERAZINO)-2-(4-CHLOROPHENOXY)-1-ETHANONE:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(4-ethylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-3-9-18-10-12-19(13-11-18)17(20)14-21-16-7-5-15(4-2)6-8-16/h3,5-8H,1,4,9-14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISBSCJPXGNVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(diphenylmethyl)-1-piperazinyl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4574171.png)
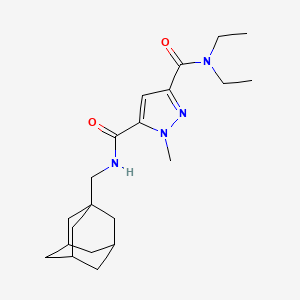
![Methyl (2-chloro-4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenoxy)acetate](/img/structure/B4574182.png)
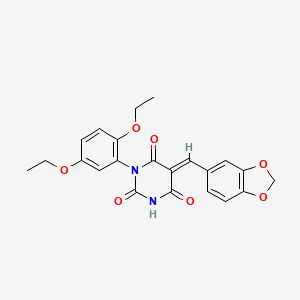

![4-oxo-N-(2-pyridinylmethyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4574201.png)
![4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one](/img/structure/B4574212.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4574223.png)
![N-[3-(acetylamino)phenyl]-2-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4574225.png)
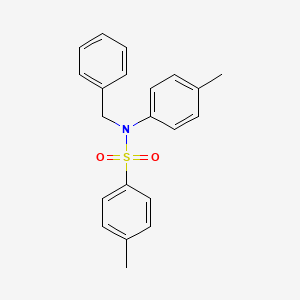
![N-[4-(ethylsulfamoyl)phenyl]-2-(propan-2-ylsulfanyl)benzamide](/img/structure/B4574240.png)
![5-[(4-CHLOROPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE](/img/structure/B4574244.png)
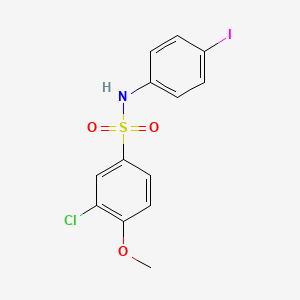
![ethyl 4-[({[2-(2-furyl)-1-pyrrolidinyl]carbonyl}amino)methyl]cyclohexanecarboxylate](/img/structure/B4574252.png)
